{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile
Description
{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile is a dinitrile derivative featuring a furan ring substituted with a phenylsulfanyl group at the 5-position and a methylidene-propanedinitrile moiety at the 2-position. The phenylsulfanyl group introduces moderate electron-donating effects via sulfur’s lone pairs, influencing conjugation and reactivity compared to other substituents.
Properties
IUPAC Name |
2-[(5-phenylsulfanylfuran-2-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2OS/c15-9-11(10-16)8-12-6-7-14(17-12)18-13-4-2-1-3-5-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLBFXWYGCFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356706 | |
| Record name | STK198445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56656-64-5 | |
| Record name | STK198445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 5-(phenylsulfanyl)furan-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the furan derivative reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.
Substitution: The furan ring and phenylsulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that furan derivatives could enhance the therapeutic efficacy of existing anticancer agents, potentially leading to improved treatment outcomes in cancers such as hepatocellular carcinoma and renal cell carcinoma .
1.2 Mechanisms of Action
The proposed mechanisms involve the modulation of apoptosis pathways and inhibition of angiogenesis. Compounds containing the furan ring have been shown to influence signaling pathways that are critical in cancer progression, thus making them attractive candidates for further investigation in drug development .
Synthetic Applications
2.1 Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful for synthesizing more complex molecules. For example, chemoselective reductions involving this compound have been successfully executed, yielding high selectivity and efficiency .
2.2 Case Study: Chemoselective Reduction
In a study focused on the selective reduction of furan derivatives, this compound was subjected to reduction conditions that preserved sensitive functional groups while achieving high yields of desired products. This showcases its utility in developing synthetic methodologies that require mild reaction conditions .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of furan-containing compounds have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been studied for enhancing charge transport properties and device efficiency .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; potential to enhance efficacy of existing treatments |
| Synthetic Applications | Versatile intermediate; successful chemoselective reductions yielding high selectivity |
| Material Science | Explored for use in OLEDs and OPVs; enhances electronic properties |
Mechanism of Action
The mechanism of action of {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in redox reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Electronic Variations
Propanedinitrile derivatives vary widely based on substituents attached to the aromatic or heteroaromatic core. Key analogs include:
2-({5-[(4-Methylphenyl)sulfonyl]furan-2-yl}methyl)propanedinitrile (3g)
- Substituent : 4-Methylphenylsulfonyl group on furan.
- Key Properties : Higher electron-withdrawing character due to the sulfonyl group, enhancing reactivity toward nucleophiles. Synthesized in 85% yield via chemoselective reduction, with detailed NMR and HR-MS data .
- Applications : Demonstrates efficient synthetic accessibility, suggesting utility as a precursor for functionalized materials.
[50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile (NIAD-4)
- Substituent : Bithienyl core with a p-hydroxyphenyl group.
- Key Properties : Extended conjugation due to the bithienyl system, enabling strong fluorescence for amyloid aggregate detection .
- Applications: Used in ex vivo diagnostics for amyloid-related diseases like Alzheimer’s.
[Chloro(phenyl)methylidene]propanedinitrile
- Substituent : Chlorophenyl group.
- Key Properties: The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in cycloaddition reactions. Known as alpha-Chlorobenzalmalononitrile (CS gas), a riot control agent .
- Applications: Non-lethal chemical agent due to rapid mucosal irritation.
2-[(Dimethylamino)methylidene]propanedinitrile
- Substituent: Dimethylamino group.
- Key Properties: Electron-donating dimethylamino group creates a push-pull system, stabilizing the crystal lattice via C–H⋯N hydrogen bonds. Reported dihedral angle of 7.95(18)° between substituents .
- Applications : Studied for solid-state packing behavior in materials science.
2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile (AG-1024)
- Substituent : Bromo, tert-butyl, and hydroxyl groups on phenyl.
- Key Properties : Steric bulk from tert-butyl enhances selectivity; bromine and hydroxyl groups enable hydrogen bonding. IC50 of 7 μM for IGF-1R inhibition .
- Applications : Investigational anticancer agent targeting insulin-like growth factor receptors.
2-[(3-fluorophenyl)methylidene]propanedinitrile
- Substituent : 3-Fluorophenyl group.
- Key Properties : Fluorine’s electronegativity enhances stability and lipophilicity. Safety data indicate precautions for inhalation toxicity .
- Applications: Potential intermediate in fluorinated pharmaceutical synthesis.
Comparative Data Table
Key Research Findings
- Electronic Effects: Sulfonyl (3g) and chloro (CS gas) substituents increase electrophilicity, enhancing reactivity, while dimethylamino groups stabilize via conjugation .
- Biological Activity : NIAD-4 and AG-1024 demonstrate how aromatic substituents dictate target specificity (amyloid vs. IGF-1R) .
- Safety Profiles : Fluorinated and chlorinated derivatives require stringent handling due to toxicity, contrasting with the milder phenylsulfanyl group .
Biological Activity
The compound {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile is a member of the furan family, characterized by its unique phenylsulfanyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that compounds with furan derivatives exhibit significant anticancer properties. A study demonstrated that the furan-based compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
- Case Study : A derivative similar to this compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). The results showed a dose-dependent inhibition of cell viability with an IC50 value ranging from 10 to 30 µM, suggesting potent anticancer activity .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6.
- Data Table : Inhibition of Cytokine Production
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 65 | 70 |
| Control (No treatment) | 0 | 0 |
This table illustrates the compound's effectiveness in modulating inflammatory responses compared to untreated controls .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study : The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of furan derivatives. Modifications at specific positions on the furan ring or phenyl group can enhance or diminish biological effects.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring significantly enhances anticancer activity.
- Furan Positioning : Variations in the positioning of the furan moiety affect the binding affinity to biological targets.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile?
- Answer : The compound can be synthesized via Schiff base condensation. A method analogous to involves reacting a 5-substituted furfural derivative (e.g., 5-(phenylsulfanyl)furan-2-carbaldehyde) with propanedinitrile under acidic or basic conditions. Key steps include:
- Purification via recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile).
- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
- Structural confirmation via /-NMR and FT-IR to verify the methylidene (–C=) and nitrile (–C≡N) groups .
Q. How should researchers characterize the electronic properties of this compound?
- Answer : Use UV-Vis spectroscopy to assess π→π* and n→π* transitions, particularly focusing on the conjugation between the phenylsulfanyl group and the propanedinitrile core. Cyclic voltammetry can evaluate redox behavior, as the nitrile groups and sulfur atom may influence electron affinity. Computational methods (DFT) are recommended to model frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .
Q. What safety precautions are critical when handling this compound?
- Answer : While specific toxicity data are limited, structural analogs (e.g., α-chlorobenzalmalononitrile in ) suggest potential dermal sensitization. Use PPE (gloves, lab coats) and work in a fume hood. Avoid inhalation of particulates by employing vacuum-line setups during synthesis. Store in airtight containers away from light to prevent degradation .
Advanced Research Questions
Q. How can crystallographic disorder in the phenylsulfanyl group be resolved during structure refinement?
- Answer : In X-ray diffraction studies, use SHELXL ( ) to model disorder via PART instructions. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. Validate with WinGX ( ) for geometry analysis and ORTEP visualizations. If twinning is observed (common in sulfur-containing crystals), employ TWIN/BASF commands in SHELXTL .
Q. How to reconcile conflicting spectroscopic and computational data for this compound?
- Answer : If experimental -NMR shifts deviate from DFT-predicted values, consider solvent effects (e.g., using the IEF-PCM model in Gaussian). For IR discrepancies, check for intermolecular hydrogen bonding (e.g., C–H⋯N interactions, as noted in ) or polymorphism. Cross-validate with solid-state NMR or temperature-dependent XRD .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing nitrile groups enhance electrophilicity at the methylidene carbon. For Suzuki-Miyaura coupling, use Pd(PPh) catalyst with arylboronic acids. To mitigate steric hindrance from the phenylsulfanyl group, employ microwave-assisted synthesis (120°C, 30 min) in DMSO. Monitor regioselectivity via LC-MS .
Q. How does the phenylsulfanyl substituent influence charge-transfer properties?
- Answer : The sulfur atom’s lone pairs and the phenyl ring’s conjugation alter electron density. Time-dependent DFT (TD-DFT) calculations (B3LYP/6-31G*) show a red shift in absorption spectra compared to non-sulfur analogs. Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer resistance in thin films .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Related Propanedinitrile Derivatives ()
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|---|
| [([2,2'-bithiophen]-5-yl)methylidene]propanedinitrile | P2/c | 10.70 | 7.03 | 18.02 | 106.3 | 1301.2 |
| [(thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile | Pna2 | 12.45 | 5.89 | 15.31 | 90.0 | 1124.7 |
Table 2 : Computational vs. Experimental UV-Vis Data ( )
| Method | λ (nm) | Transition Type |
|---|---|---|
| Experimental (EtOH) | 320 | π→π* |
| TD-DFT (Gas Phase) | 305 | π→π* |
| TD-DFT (Solvent) | 315 | π→π* |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
